molecular formula C19H18ClNO4 B13000820 trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylicacid

trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylicacid

Cat. No.: B13000820
M. Wt: 359.8 g/mol
InChI Key: FPDIXSAIJREEKT-SJORKVTESA-N
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Description

This compound (CAS: 2140264-20-4, MFCD31544009) is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a 4-chlorophenyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₉H₁₈ClNO₄ (MW: 359.8 g/mol), with a purity of 97% . The trans-configuration ensures stereochemical uniformity, critical for applications in medicinal chemistry, particularly as a building block for protease inhibitors or receptor-targeted drugs.

Properties

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

(3R,4S)-4-(4-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H18ClNO4/c20-15-8-6-14(7-9-15)16-10-21(11-17(16)18(22)23)19(24)25-12-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,22,23)/t16-,17+/m1/s1

InChI Key

FPDIXSAIJREEKT-SJORKVTESA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride under basic conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorophenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxycarbonyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Preliminary studies indicate that trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid may exhibit significant antitumor properties. Compounds with similar structures have demonstrated efficacy against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)Reference
Pyrrolidine derivative AMCF-7 (breast cancer)10
Pyrrolidine derivative BHeLa (cervical cancer)15

The mechanism of action often involves the inhibition of signaling pathways that promote cell proliferation and survival, indicating potential for further development as an anticancer agent .

Anti-inflammatory Properties

Research suggests that the compound may also possess anti-inflammatory properties. Similar pyrrolidine derivatives have been shown to modulate inflammatory responses, making this compound a candidate for treating conditions characterized by chronic inflammation .

Analgesic Effects

The structural components of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid suggest possible interactions with pain pathways, indicating potential analgesic effects. Further exploration into its pharmacodynamics could reveal its efficacy in pain management .

Synthesis Routes

The synthesis of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the Benzyloxycarbonyl Group : This step protects the amine group using benzyloxycarbonyl chloride under basic conditions.
  • Substitution with Chlorophenyl Group : Introduced via substitution reactions using chlorophenyl halides and suitable bases.

These synthetic routes can be optimized for industrial production, employing methods such as continuous flow reactors to enhance yield and purity.

Mechanism of Action

The mechanism of action of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to enzymes or receptors, while the chlorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

SH-7283: trans-1-[(Benzyloxy)carbonyl]-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
  • Key Difference : The chlorine atom is at the 2-position of the phenyl ring instead of 3.
  • Purity remains comparable (97%) .

Protecting Group Variations

Boc-(±)-trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS 851485-00-2)
  • Key Difference : The tert-butoxycarbonyl (Boc) group replaces Cbz.
  • Impact: Molecular Weight: 325.79 g/mol (vs. 359.8 for the target compound) . Stability: Boc is acid-labile (removed via TFA), whereas Cbz requires hydrogenolysis. This difference dictates synthetic pathways, with Boc preferred for solid-phase peptide synthesis .
rac-(3R,4S)-4-(4-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
  • Key Difference : Fluorenylmethyloxycarbonyl (Fmoc) protecting group.
  • Impact : Fmoc is base-labile (removed with piperidine), making it ideal for sequential deprotection in peptide synthesis. The racemic mixture (rac-) may limit enantioselective applications compared to the trans-configured target compound .

Substituent Type Variations

trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid (CAS 1402666-47-0)
  • Key Difference : Methyl group replaces 4-chlorophenyl.
  • Impact :
    • Electronic Effects : Methyl is electron-donating, reducing ring electronegativity compared to the electron-withdrawing chlorine.
    • Biological Activity : Lower lipophilicity (clogP ~1.2 vs. ~3.5 for the target compound) may reduce membrane permeability .
trans-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 1212064-03-3)
  • Key Difference : Trifluoromethyl (CF₃) replaces 4-chlorophenyl.
  • Impact :
    • Lipophilicity : CF₃ increases clogP significantly (~4.0), enhancing blood-brain barrier penetration.
    • Metabolic Stability : CF₃ resists oxidative metabolism, prolonging half-life in vivo .

Stereochemical and Salt Form Variations

(3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • Key Differences :
    • Stereochemistry : (R,R) configuration vs. trans (unspecified enantiomer).
    • Salt Form : Hydrochloride improves aqueous solubility but may alter crystallization behavior.
  • Impact : Enantiomeric purity is crucial for chiral targets (e.g., enzymes), where mismatched stereochemistry can nullify activity .

Research Implications

  • Synthetic Utility: The Cbz group in the target compound offers compatibility with hydrogenolysis-sensitive substrates, whereas Boc/Fmoc analogs are preferable in orthogonal protection strategies .
  • Drug Design : The 4-chlorophenyl group enhances binding to hydrophobic pockets (e.g., kinase ATP-binding sites), while CF₃ or methyl substituents modulate potency and pharmacokinetics .
  • Safety : The Boc-protected analog (CAS 851485-00-2) shares similar hazards (e.g., harmful if inhaled) but differs in handling due to acid sensitivity .

Biological Activity

Trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a benzyloxycarbonyl group, and a para-chlorophenyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Chemical Structure and Properties

The molecular formula of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is C19H18ClNO4C_{19}H_{18}ClNO_{4}, with a molecular weight of approximately 359.81 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and biological interactions .

The biological activity of this compound is hypothesized to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The benzyloxycarbonyl group may facilitate binding to these targets, while the chlorophenyl group can influence the compound's reactivity and overall pharmacological profile.

Antitumor Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antitumor activities. For instance, derivatives of pyrrolidine have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that promote cell proliferation and survival .

CompoundCell Line TestedIC50 (µM)Reference
Pyrrolidine derivative AMCF-7 (breast cancer)10
Pyrrolidine derivative BHeLa (cervical cancer)15

Anti-inflammatory Activity

Research indicates that trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as COX-2. This action could make it a candidate for treating inflammatory diseases .

Analgesic Properties

The analgesic effects of similar compounds have been documented, suggesting that this compound may also reduce pain perception through central or peripheral mechanisms. The specific pathways involved are still under investigation but may include modulation of pain receptors or neurotransmitter systems .

Case Studies

Several studies have explored the biological activities of related pyrrolidine compounds:

  • Study on Antitumor Activity : A series of pyrrolidine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications led to enhanced activity against MCF-7 and HeLa cells, supporting the potential of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid as an antitumor agent .
  • Anti-inflammatory Evaluation : In vitro assays demonstrated that related compounds effectively inhibited TNF-alpha production in macrophages, highlighting their potential use in treating inflammatory conditions .

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